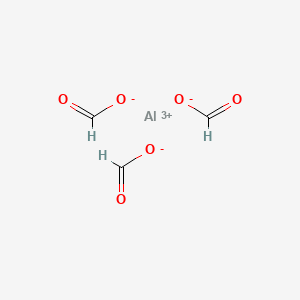

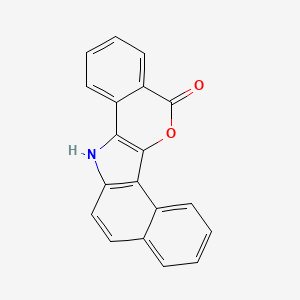

![molecular formula C20H30NO3+ B1211636 3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1211636.png)

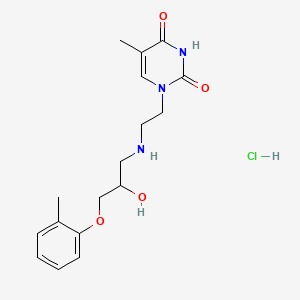

3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ipratropium is a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic postganglionic effector cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine (Ach) mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.

Ipratropium is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis and emphysema. Ipratropium has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester is a tropane alkaloid.

Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- The compound has been used in the synthesis of various salts and esters, such as the tetraphenylborate salt of atropine. X-ray structural analysis of these synthesized compounds provides valuable insights into their molecular structure and properties (Mostafa, Ghabbour, & Abdel‐Aziz, 2017).

Resolution and Configuration Assignment :

- It is utilized in the resolution of racemic acids and esters, aiding in the determination of their absolute configuration. This is crucial in understanding the stereochemical aspects of these compounds (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

Conformationally Constrained Dipeptide Isosteres :

- Derivatives of 3-hydroxy-2-phenylpropanoic acid have been investigated as conformationally constrained dipeptide isosteres, showing potential in peptide and protein chemistry (Guarna, Guidi, Machetti, Menchi, Occhiato, Scarpi, Sisi, & Trabocchi, 1999).

Synthesis of Novel Esters and Fatty Acid Inhibitors :

- Research includes the synthesis of novel esters and fatty acid derivatives, which could have applications in inhibiting specific biological pathways like mycolic acid biosynthesis (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).

Synthesis of β-Hydroxy-α-Amino Acids :

- The compound is involved in the preparation of β-hydroxy-α-amino acids, which are important in bioorganic chemistry and drug development (Davies, Fletcher, Frost, Lee, Roberts, & Thomson, 2013).

Preparation of Metabolites for Brain Imaging Agents :

- Its derivatives are synthesized as potential metabolites for brain imaging agents, which could have significant implications in neurological research and diagnostics (Andersen, Wang, Thompson, & Neumeyer, 1997).

Anti-Inflammatory and Biological Activities :

- Certain esters derived from it have been shown to possess anti-inflammatory properties, which could be beneficial in the development of new therapeutic agents (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).

Propriétés

Nom du produit |

3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester |

|---|---|

Formule moléculaire |

C20H30NO3+ |

Poids moléculaire |

332.5 g/mol |

Nom IUPAC |

[(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17-,18?,19?,21?/m1/s1 |

Clé InChI |

OEXHQOGQTVQTAT-IPHBXJNRSA-N |

SMILES isomérique |

CC(C)[N+]1([C@@H]2CC[C@@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

SMILES canonique |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

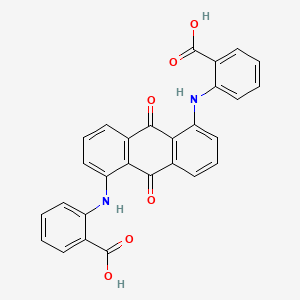

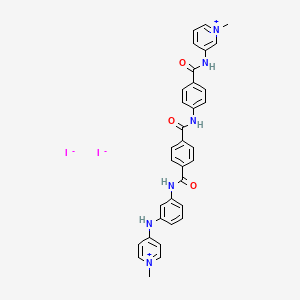

![3-[3-(3alpha,7alpha,12alpha-Trihydroxy-24-oxo-5beta-cholan-24-ylamino)propyldimethylaminio]-1-propanesulfonic acid](/img/structure/B1211553.png)

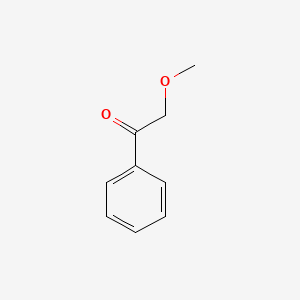

![1-[4-(2-Methylpropoxy)phenyl]-3-(1-piperidinyl)-1-propanone](/img/structure/B1211558.png)

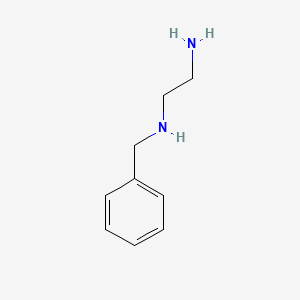

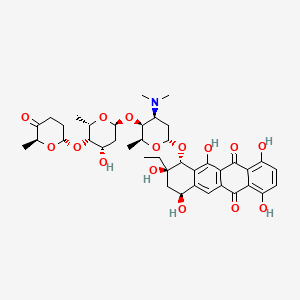

![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide](/img/structure/B1211574.png)